molecular formula C21H26N6O3 B2501151 N-(4-乙氧苯基)-2-[8-(3-甲基哌啶-1-基)-3-氧代[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基]乙酰胺 CAS No. 1251657-21-2

N-(4-乙氧苯基)-2-[8-(3-甲基哌啶-1-基)-3-氧代[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基]乙酰胺

货号 B2501151
CAS 编号: 1251657-21-2
分子量: 410.478
InChI 键: ZPQUPJNVDFSVCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a receptor antagonist. While the specific papers provided do not directly discuss this compound, they do provide insight into related chemical scaffolds and their biological activities. For instance, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists, particularly targeting the hA2A adenosine receptor subtype . This suggests that the compound may also be designed to interact with similar biological targets.

Synthesis Analysis

The synthesis of related compounds involves a molecular simplification approach, as seen in the development of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These derivatives were synthesized with various substituents to target the hA2A adenosine receptor. Although the exact synthesis of N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is not detailed, it is likely that similar synthetic strategies could be employed, involving multi-component reactions and specific substitutions to achieve the desired chemical structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a triazolopyrazinone core, which is crucial for their activity as adenosine receptor antagonists . The specific substituents on the phenyl ring and other positions of the core structure are critical for determining the affinity and selectivity towards the target receptors. Docking studies are often performed to understand the interaction between these molecules and the receptor structures, which helps in rationalizing the observed affinity data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include one-pot multi-component reactions, which are efficient for creating complex molecules such as acridines and tetrahydrodipyrazolopyridines . These reactions typically involve the combination of an aldehyde with other reagents like dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux conditions. For the synthesis of tri-substituted methanes (TRSMs), the reaction of the appropriate aldehyde with 6-aminothiouracil and 4-hydroxycoumarin is used . These methods could potentially be adapted for the synthesis of N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, and stability under different conditions. The spectral data, such as NMR, IR, and mass spectrometry, are used to confirm the structures of these compounds . These properties are essential for understanding the compound's behavior in biological systems and for further development as a therapeutic agent.

科学研究应用

合成和化学性质

化合物N-(4-乙氧基苯基)-2-[8-(3-甲基哌啶-1-基)-3-氧代[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基]乙酰胺与合成化学和杂环化合物合成的各种研究领域相关。例如,合成4-乙氧基亚甲基-2-苯基-5(4H)-噁唑烯作为合成子,展示了乙氧基苯基衍生物在创建融合吡喃-2-酮中的应用,突显了该化合物在合成复杂杂环结构中的作用(Kočevar, Kepe, Petrič, Polanc, & Verček, 1992)。此外,类似结构的化合物如3-甲基-[1,2,4]三唑并[3,4-a]邻苯二酮已被评估其抗癌和抗微生物活性,暗示了相关化合物的潜在生物活性应用(Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019)

生物活性和应用

化合物N-(4-乙氧基苯基)-2-[8-(3-甲基哌啶-1-基)-3-氧代[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基]乙酰胺的结构表明其具有各种生物活性的潜力。具有[1,2,4]三唑并[4,3-a]吡嗪结构的化合物已被探索其生物活性。例如,对吡唑-乙酰胺衍生物的研究揭示了其抗氧化活性以及氢键对自组装过程的影响,表明了类似化合物的潜在药理应用(Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019)。此外,对相关化合物如N-(6-(2-甲氧基-3-(4-氟苯基磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺进行修饰以增强抗癌效果和减少毒性,突显了类似结构分子的治疗潜力(Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015)

属性

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-3-30-17-8-6-16(7-9-17)23-18(28)14-27-21(29)26-12-10-22-19(20(26)24-27)25-11-4-5-15(2)13-25/h6-10,12,15H,3-5,11,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQUPJNVDFSVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。